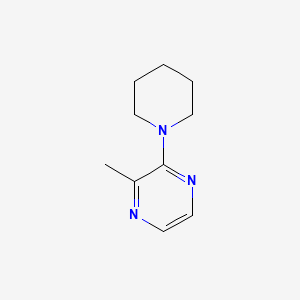
Modaline
Übersicht
Beschreibung
Modaline is a chemical compound known for its significant role in various scientific and industrial applications. It is particularly noted for its ability to promote the expression of Oct4, a transcription factor crucial for maintaining the self-renewal and pluripotency of stem cells . This compound has garnered attention in the fields of regenerative medicine and stem cell research due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Modaline can be synthesized through a series of chemical reactions involving the combination of specific reagents under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the reaction of precursor molecules in the presence of catalysts and solvents, followed by purification steps to isolate the final product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure consistency and high yield. The process may include steps such as heating, cooling, and the use of membrane filters to remove impurities . The final product is then subjected to quality control measures to ensure it meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions: Modaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound typically result in the formation of reduced compounds with different chemical properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, altering its chemical structure.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum and may be conducted under varying temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce simpler compounds with fewer functional groups.
Wissenschaftliche Forschungsanwendungen
Modaline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Industry: Utilized in the production of pharmaceuticals and other chemical products due to its unique chemical properties.
Wirkmechanismus
Modaline exerts its effects by activating specific molecular pathways. It promotes the expression of Oct4 by activating the JAK/STAT3 and Wnt signaling pathways . These pathways are crucial for maintaining the self-renewal and pluripotency of stem cells. The activation of these pathways leads to increased expression of pluripotency markers and enhanced differentiation potential of stem cells.
Vergleich Mit ähnlichen Verbindungen
Modaline is unique in its ability to promote the expression of Oct4 and maintain stem cell pluripotency. Similar compounds include:
Modafinil: Known for its wakefulness-promoting effects and used in the treatment of narcolepsy.
Armodafinil: A derivative of Modafinil with similar wakefulness-promoting properties.
Flmodafinil: An analogue of Modafinil with improved potency and selective dopamine reuptake inhibition.
These compounds share some structural similarities with this compound but differ in their specific applications and mechanisms of action. This compound’s unique ability to influence stem cell behavior sets it apart from these other compounds.
Eigenschaften
CAS-Nummer |
2856-74-8 |
|---|---|
Molekularformel |
C10H15N3 |
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
2-methyl-3-piperidin-1-ylpyrazine |
InChI |
InChI=1S/C10H15N3/c1-9-10(12-6-5-11-9)13-7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
BJHCGMHPEKLROM-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN=C1N2CCCCC2 |
Kanonische SMILES |
CC1=NC=CN=C1N2CCCCC2 |
Aussehen |
Solid powder |
Key on ui other cas no. |
2856-74-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Pyrazine, 2-methyl-3-(1-piperidinyl)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















